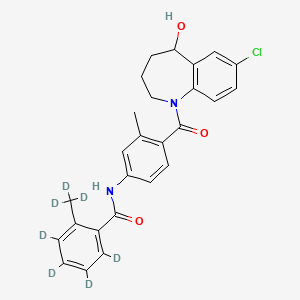
Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol is a sterol compound that belongs to the class of steroidal alcohols. Sterols are essential components of cell membranes in eukaryotic organisms, playing a crucial role in maintaining membrane structure and fluidity. This particular compound is a deuterated form of ergosta-7,24(28)-dien-3beta-ol, which means it contains deuterium atoms, a stable isotope of hydrogen, at specific positions in its structure. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol involves several steps, starting from simpler steroidal precursors. One common approach is the metabolic engineering of yeast, such as Saccharomyces cerevisiae, to produce sterol intermediates. By manipulating the genes involved in the ergosterol biosynthesis pathway, researchers can enhance the production of specific sterols, including ergosta-7,24(28)-dien-3beta-ol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified yeast strains. These strains are engineered to overproduce the desired sterol by optimizing the expression of key enzymes in the biosynthetic pathway. The fermentation process is followed by extraction and purification steps to isolate the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as ergosterol peroxide.
Reduction: Reduction reactions can convert the compound into other sterol forms with different degrees of saturation.
Substitution: Substitution reactions can introduce different functional groups into the sterol structure, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include ergosterol peroxide, reduced sterol derivatives, and substituted sterols with modified functional groups. These products can have different biological activities and applications .
Applications De Recherche Scientifique
Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol biosynthesis and metabolism.
Biology: Investigated for its role in cell membrane structure and function, as well as its interactions with other biomolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of sterol-based products, such as dietary supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol involves its interaction with cell membranes and various molecular targets. The compound can integrate into cell membranes, affecting their fluidity and stability. It can also interact with enzymes and receptors involved in sterol metabolism and signaling pathways, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol include:
Ergosterol: A precursor of vitamin D2 and an important component of fungal cell membranes.
Cholesterol: A key sterol in animal cell membranes, involved in various physiological processes.
Campesterol: A plant sterol with structural similarities to cholesterol and ergosterol.
Uniqueness
The uniqueness of ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol lies in its deuterated structure, which can provide insights into sterol metabolism and function that are not possible with non-deuterated analogs. The presence of deuterium can also enhance the compound’s stability and alter its biological activity, making it a valuable tool for research and industrial applications .
Propriétés
Numéro CAS |
221104-74-1 |
|---|---|
Formule moléculaire |
C28H39D7O |
Poids moléculaire |
405.72 |
Pureté |
> 95% |
Étiquette |
Ergostanol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
